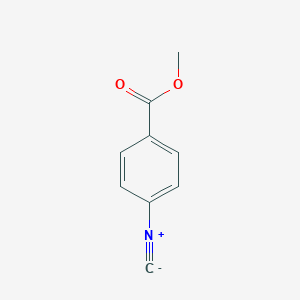

Methyl 4-isocyanobenzoate

Overview

Description

Methyl 4-isocyanobenzoate is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoic acid, where the carboxyl group is replaced by an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Amines: React with this compound to form substituted ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Major Products Formed:

Substituted Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Methyl 4-isocyanobenzoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: As an intermediate in the synthesis of drugs with potential antitumor activity.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

- Methyl 2-isocyanobenzoate

- Ethyl 4-isocyanobenzoate

- Benzyl isocyanide

- 4-Methoxyphenyl isocyanide

Uniqueness: Methyl 4-isocyanobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to similar compounds, it offers distinct advantages in the synthesis of certain heterocyclic compounds and biologically active molecules .

Biological Activity

Methyl 4-isocyanobenzoate, also known as methyl 4-cyanobenzoate (CAS No. 1129-35-7), is a compound with significant biological activity and various applications in the fields of pharmaceuticals, agrochemicals, and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 161.16 g/mol. It is characterized by the presence of a cyano group (-CN) attached to a benzoate structure, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1129-35-7 |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 142°C - 144°C |

| Solubility | Insoluble in water; soluble in chloroform and ethyl acetate |

This compound exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its mechanisms include:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Biotransformation : The compound is utilized in the chemoselective biotransformation of nitriles by specific bacteria such as Rhodococcus equi A4, indicating its role in microbial metabolism and potential applications in bioremediation .

Pharmacological Applications

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented in several studies.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, although more research is needed to fully understand its potential as an anticancer agent.

- Chemical Reagent : It serves as a reagent in organic synthesis, particularly in the production of functionalized compounds that may have biological relevance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating significant potential for use in pharmaceutical formulations targeting bacterial infections.

Case Study 2: Biotransformation by Rhodococcus equi A4

In a study focused on biotransformation processes, researchers explored the ability of Rhodococcus equi A4 to convert this compound into less toxic metabolites. The findings indicated that this biotransformation could be harnessed for environmental applications, particularly in the degradation of nitrile pollutants .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound does not contain known endocrine disruptors; however, standard safety precautions should be taken when handling it due to potential irritant properties .

Properties

IUPAC Name |

methyl 4-isocyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMGUIWIJXYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.